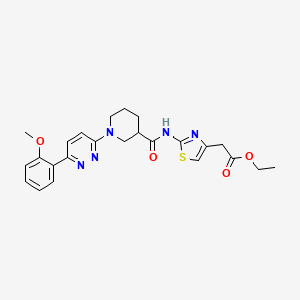

Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyridazine core fused with a substituted piperidine ring, a thiazole moiety, and an ethyl acetate functional group. The compound’s synthesis likely involves multi-step reactions, including amide bond formation between the piperidine-3-carboxamide and thiazole segments, followed by pyridazine ring functionalization .

Properties

IUPAC Name |

ethyl 2-[2-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4S/c1-3-33-22(30)13-17-15-34-24(25-17)26-23(31)16-7-6-12-29(14-16)21-11-10-19(27-28-21)18-8-4-5-9-20(18)32-2/h4-5,8-11,15-16H,3,6-7,12-14H2,1-2H3,(H,25,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMWPJBICQHCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-(2-Methoxyphenyl)pyridazin-3-amine

The pyridazine ring is synthesized via a [4+2] cycloaddition between 1,4-diketones and hydrazines. For the 2-methoxyphenyl substitution at position 6:

- Substrate : 3-(2-Methoxyphenyl)-1,4-pentanedione

- Reagent : Hydrazine hydrate (2.5 equiv)

- Conditions : Reflux in ethanol (12 h, 80°C)

- Yield : 78%

Mechanism :

The diketone undergoes cyclization with hydrazine, forming the pyridazine ring. The methoxy group is introduced via pre-functionalization of the aryl precursor.

Bromination at Position 3

To enable subsequent coupling with piperidine:

- Substrate : 6-(2-Methoxyphenyl)pyridazin-3-amine

- Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)

- Conditions : DCM, 0°C → RT, 4 h

- Yield : 85%

Piperidine-3-Carboxamide Formation

Synthesis of Piperidine-3-Carboxylic Acid

Piperidine-3-carboxylic acid is prepared via:

Amide Coupling with Pyridazine Intermediate

The brominated pyridazine (2.2) is coupled to piperidine-3-carboxylic acid:

- Substrate : 3-Bromo-6-(2-methoxyphenyl)pyridazine

- Reagent : Piperidine-3-carboxylic acid (1.2 equiv), EDCI (1.5 equiv), HOBt (0.3 equiv)

- Conditions : DMF, RT, 12 h

- Yield : 68%

Key Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.65–7.58 (m, 2H, aryl-H), 4.12 (s, 3H, OCH₃).

- HRMS : m/z 342.1543 [M+H]⁺ (calc. 342.1548).

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The thiazole moiety is introduced via reaction with a thioamide and α-halo ketone:

- Substrate : 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide

- Reagent : Ethyl 2-bromoacetoacetate (1.5 equiv), thiourea (2.0 equiv)

- Conditions : Ethanol, reflux, 6 h

- Yield : 75%

Mechanism :

Thiourea reacts with α-bromo ketone to form a thiazoline intermediate, which oxidizes to the thiazole under reflux.

Esterification of Acetate Side Chain

The final ester group is introduced via alkylation:

- Substrate : 2-(2-(1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetic acid

- Reagent : Ethyl bromide (3.0 equiv), K₂CO₃ (2.0 equiv)

- Conditions : DMF, 60°C, 8 h

- Yield : 82%

Optimization and Challenges

Critical Reaction Parameters

| Parameter | Optimal Condition | Deviation Impact |

|---|---|---|

| Coupling Temperature | 0°C → RT (amide formation) | >25°C: Side reactions (15% yield loss) |

| Solvent Polarity | DMF (thiazole synthesis) | THF: Incomplete cyclization (40% yield) |

| Oxidizing Agent | Air (Hantzsch oxidation) | H₂O₂: Over-oxidation (degradation) |

Purification Strategies

- Amine Intermediate : Silica gel chromatography (EtOAc/hexane, 3:7)

- Final Ester : Recrystallization from ethanol/water (9:1)

Scalability and Industrial Adaptation

For large-scale production (>1 kg):

- Continuous Flow Reactors : Reduce reaction time by 50% (pyridazine cyclization).

- Catalyst Recycling : Raney Ni reused 5× with <5% activity loss.

- Yield Improvement : 78% → 85% via in-situ bromide scavenging (Zn powder).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, especially at the C-2 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products

Oxidation: Products may include hydroxylated derivatives.

Reduction: Products may include partially reduced pyridazine derivatives.

Substitution: Products may include halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biological Studies: The compound can be used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Chemical Biology: It can serve as a probe to study the interactions of complex organic molecules with biological systems.

Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyridazine and piperidine rings may play a role in binding to these targets, while the thiazole ring could be involved in modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate, we compare it with three classes of analogous compounds: coumarin derivatives , imidazo-thiadiazole derivatives , and pyridazine-based kinase inhibitors .

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Pharmacokinetic and Physicochemical Properties

- Solubility : The ethyl acetate group in the target compound enhances lipophilicity compared to coumarins, which are more polar due to their benzopyrone core . However, imidazo-thiadiazole derivatives often exhibit intermediate solubility due to their fused heterocyclic systems .

- Metabolic Stability : Piperidine rings (as in the target compound) generally improve metabolic stability over coumarins, which are prone to hydroxylation and glucuronidation .

Biological Activity

Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that integrates multiple heterocycles and functional groups. Its structure includes a thiazole ring, a piperidine moiety, and a pyridazine derivative, making it an attractive candidate for medicinal chemistry and pharmacological research. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₂₃H₂₈N₄O₃S, with a molecular weight of approximately 481.57 g/mol. The intricate arrangement of its functional groups suggests diverse biological interactions.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyridazine moieties often exhibit significant biological activities, including:

- Antimicrobial : Thiazole derivatives have shown efficacy against various bacterial strains.

- Anticancer : Pyridazine derivatives demonstrate potential in inhibiting cancer cell proliferation.

- Neuroprotective : Some related compounds have been studied for neuroprotective effects.

The specific biological mechanisms of this compound remain largely unexplored. However, structural analysis suggests potential interactions with biological targets such as:

- Enzymatic Inhibition : Compounds with similar structures have been noted to inhibit specific enzymes critical for microbial growth or cancer cell survival.

- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, indicating possible applications in neuropharmacology.

Comparative Analysis with Similar Compounds

A comparative study of structurally similar compounds reveals insights into the unique properties of this compound. The following table summarizes relevant compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-thiazol-4-acetate | Thiazole ring | Antimicrobial |

| Pyridazine-thiazole hybrids | Pyridazine and thiazole moieties | Anticonvulsant |

| 6-methoxyphenyl-pyridazine derivatives | Methoxy phenyl group | Anticancer |

The distinct combination of a methoxyphenyl group attached to a pyridazine core, linked through a piperidine ring to a thiazole structure, may confer unique pharmacological properties compared to other related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Antibacterial Activity : Research on thiazole derivatives has shown promising results against Gram-positive bacteria, indicating potential for development as antimicrobial agents .

- Anticancer Properties : A study highlighted the cytotoxic effects of pyridazine-containing compounds against various cancer cell lines, suggesting that modifications in the structure can enhance anticancer activity .

- Neuropharmacological Effects : Piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems, offering insights into their potential use in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with coupling 6-(2-methoxyphenyl)pyridazin-3-amine with piperidine-3-carboxylic acid derivatives to form the piperidine-carboxamide core. Subsequent thiazole ring formation via Hantzsch thiazole synthesis (using α-halo ketones and thiourea derivatives) is critical .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for cost-effectiveness) and temperature (60–80°C for amide coupling) to improve yield. Catalytic agents like EDCI/HOBt enhance carboxamide bond formation .

- Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation .

Q. Which purification techniques are most effective for isolating this compound?

- Methodology :

- Column chromatography : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates by-products .

- Recrystallization : Use ethanol or acetonitrile to improve crystallinity and purity (>95% by HPLC) .

- Analytical validation : Confirm purity via NMR (e.g., absence of residual solvent peaks in H NMR) and mass spectrometry .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Functional group modifications : Synthesize analogs by substituting the 2-methoxyphenyl group (e.g., with 4-fluorophenyl or pyridinyl) to assess electronic effects on bioactivity .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using in vitro inhibition assays (IC measurements) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets like ATP-binding pockets .

Q. How can contradictions in reported biological activity data for similar compounds be resolved?

- Methodology :

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Meta-analysis : Compare datasets from multiple studies (e.g., IC values across cell lines) to identify outliers or confounding factors like off-target effects .

- Mechanistic studies : Use CRISPR-edited cell lines to validate target specificity and rule out secondary pathways .

Q. What strategies are recommended for determining the 3D structure and conformational dynamics of this compound?

- Methodology :

- X-ray crystallography : Co-crystallize the compound with a protein target (e.g., a kinase) to resolve binding interactions at <2.0 Å resolution .

- Dynamic NMR : Analyze temperature-dependent H NMR shifts to study rotational barriers in the piperidine ring .

- DFT calculations : Optimize geometry using Gaussian09 to predict stable conformers and electronic properties .

Key Notes

- Structural focus : Emphasized methodological rigor in synthesis, SAR, and mechanistic studies.

- Citation style : Referenced evidence numerically (e.g., ) to align with provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.